Product packaging for 1-Bromo-3-hydroxybutan-2-one(Cat. No.:CAS No. 134409-99-7)

1-Bromo-3-hydroxybutan-2-one

Cat. No.: B13731752
CAS No.: 134409-99-7
M. Wt: 167.00 g/mol
InChI Key: KKBWGVRZXRAWDT-UHFFFAOYSA-N
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Description

1-Bromo-3-hydroxybutan-2-one (CAS 134409-99-7) is a small organic compound with the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol . It is characterized as a bifunctional molecule, containing both a reactive keto group and a bromine substituent on a short carbon chain, which makes it a valuable and versatile alkylating agent and synthetic intermediate in research-scale organic synthesis . Its molecular structure, defined by the Canonical SMILES representation CC(C(=O)CBr)O, highlights the presence of a hydrogen bond donor and two hydrogen bond acceptors, influencing its reactivity and physical properties . This compound is primarily used in research laboratories as a key precursor for the development of more complex molecular architectures. Its applications include serving as a building block for the synthesis of various heterocyclic compounds and functionalized derivatives, which are of interest in medicinal chemistry and materials science . For instance, α-halogenated ketones like this one can be involved in cyclization and dehydration reactions to form heterocyclic scaffolds, or act as intermediates in the synthesis of 3-hydroxypropan-1-one compounds . Researchers value this chemical for its ability to introduce both bromo and keto functionalities in a single step, facilitating the exploration of novel chemical spaces. Proper handling is essential, and it is recommended to be stored refrigerated at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO2 B13731752 1-Bromo-3-hydroxybutan-2-one CAS No. 134409-99-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134409-99-7

Molecular Formula

C4H7BrO2

Molecular Weight

167.00 g/mol

IUPAC Name

1-bromo-3-hydroxybutan-2-one

InChI

InChI=1S/C4H7BrO2/c1-3(6)4(7)2-5/h3,6H,2H2,1H3

InChI Key

KKBWGVRZXRAWDT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CBr)O

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 3 Hydroxybutan 2 One and Analogues

Direct Halogenation Approaches to α-Bromoketones

The most common method for synthesizing α-haloketones is through the direct halogenation of a ketone precursor. mdpi.com This reaction typically proceeds through an enol or enolate intermediate. For 1-bromo-3-hydroxybutan-2-one, the precursor would be 3-hydroxybutan-2-one. The reaction is generally catalyzed by acid, which promotes the tautomerization of the ketone to its more nucleophilic enol form. masterorganicchemistry.comlibretexts.org The enol then attacks an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-brominated product. masterorganicchemistry.com

A significant challenge in the direct bromination of ketones is controlling the reaction to achieve selective monobromination at the desired α-carbon, while avoiding the formation of polybrominated byproducts. Various reagents and conditions have been developed to enhance this selectivity.

The use of N-Bromosuccinimide (NBS) is a popular alternative to molecular bromine, often offering milder reaction conditions and improved selectivity. nih.gov Research has shown that using NBS in the presence of a catalyst like acidic aluminum oxide (Al₂O₃) or montmorillonite (B579905) K-10 clay can effectively promote regioselective α-monobromination of certain ketones. nih.govacs.org Another effective reagent is bromodimethylsulfonium bromide (BDMS), which allows for the chemoselective α-monobromination of β-keto esters and 1,3-diketones at low temperatures (0–5 °C) or room temperature, often without the need for a catalyst or base. acs.orgnih.gov

Table 1: Reagents for Selective α-Monobromination of Ketones

Reagent Catalyst/Conditions Substrate Type Key Advantages
N-Bromosuccinimide (NBS) Acidic Al₂O₃, reflux Aralkyl ketones Inexpensive catalyst, short reaction times. nih.gov
Bromodimethylsulfonium Bromide (BDMS) 0–5 °C or room temp. β-Keto esters, 1,3-Diketones No catalyst/base needed, high yields, easy workup. acs.orgnih.gov

This table is generated based on data from the text.

For an asymmetric ketone like 3-hydroxybutan-2-one, which has two different α-carbons (C1 and C3), controlling the regioselectivity of bromination is crucial. The position of bromination is determined by which enol intermediate is formed and reacts. Acid-catalyzed bromination typically favors substitution at the more substituted α-carbon (thermodynamic control). libretexts.org However, specific methods can direct the substitution to the desired position.

Several strategies have been developed to control regioselectivity:

Solvent Effects : Performing the bromination with Br₂ in methanol (B129727) has been shown to regioselectively yield the bromo ketone at the less substituted methyl carbon. tandfonline.com

Acid Scavengers : A photocatalytic bromination in the presence of an epoxide can achieve regioselective free-radical introduction of bromine. The epoxide acts as a scavenger for the halogen acid produced, which inhibits the competing ionic acid-catalyzed bromination pathway that would favor the more substituted carbon. rsc.org

Catalyst-Directed Selectivity : The reaction conditions can direct the site of functionalization. For instance, using NBS under solvent-free conditions can lead to α-bromination, whereas conducting the reaction in water can result in ring functionalization for certain aromatic ketones. researchgate.net Similarly, using NBS with active aluminum oxide as a catalyst can direct bromination towards either the α-position or the aromatic ring depending on the solvent and substrate. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of α-bromoketones aims to reduce waste, use less hazardous materials, and improve energy efficiency.

Several greener protocols have been developed:

One-Pot Syntheses : Efficient one-pot methods have been designed to produce α-bromoketones directly from secondary alcohols. One such protocol uses ammonium (B1175870) bromide (NH₄Br) and Oxone in a process that combines the oxidation of the alcohol to a ketone and the subsequent oxidative bromination into a single step. rsc.orgdeepdyve.com

Safer Brominating Agents : To avoid the use of highly toxic and hazardous molecular bromine, alternative brominating agents are preferred. researchgate.net These include NBS and bromide/bromate salt couples. researchgate.netscirp.org

Benign Solvents and Solvent-Free Reactions : The use of environmentally friendly solvents like water or conducting reactions under solvent-free conditions significantly reduces environmental impact. researchgate.net

Recyclable Media : Ionic liquids have been employed as recyclable reaction media for the synthesis of α-bromoketones using NBS. The product can be easily extracted, and the ionic liquid can be reused multiple times without a significant loss in product yield. scirp.org

Table 2: Green Chemistry Approaches for α-Bromoketone Synthesis

Green Principle Method/Reagent Advantage
Atom Economy/One-Pot NH₄Br and Oxone from secondary alcohols Combines oxidation and bromination steps, reducing workup and waste. rsc.orgdeepdyve.com
Use of Less Hazardous Reagents Bromide/Bromate couple Avoids handling of elemental bromine. researchgate.net
Safer Solvents Reaction in water Reduces use of volatile organic compounds (VOCs). researchgate.net
Waste Reduction/Recyclability Ionic Liquids (e.g., [bmim]PF₆) The reaction medium can be recycled for multiple runs. scirp.org

This table is generated based on data from the text.

Catalyst Development for Enhanced Reaction Efficiency

The development of efficient and selective catalysts is paramount for the synthesis of this compound and its analogues. Research in this area spans heterogeneous catalysis, organocatalysis, metal-based catalysis, and biocatalysis, all aimed at improving yields, regioselectivity, and enantioselectivity while promoting milder reaction conditions.

Heterogeneous Catalysis: Simple, recyclable catalysts have been developed for the α-bromination of ketones. For example, silica (B1680970) gel has been used as an inexpensive and readily available catalyst for the reaction of various ketones with N-bromosuccinimide (NBS) in methanol. rhhz.net This method provides moderate to excellent yields of α-bromoketones in very short reaction times (5-20 minutes) under reflux conditions. The silica gel catalyst can be recovered and reused multiple times without a significant loss of activity. rhhz.net Another green and regioselective method employs potassium dihydrogen phosphate (B84403) (KH2PO4) as a recyclable catalyst for the monobromination of aralkyl ketones with NBS in ethanol, also with excellent yields and short reaction times. acgpubs.org

Organocatalysis: Organocatalysis has provided a valuable route for the asymmetric α-bromination of aldehydes and ketones. Ketone-based brominating agents (KBA), specifically ortho-substituted 2,2,2-tribromoacetophenones, have been developed for the highly enantioselective α-bromination of aldehydes. acs.orgacs.org This reaction is catalyzed by small amounts (0.1–1 mol %) of a tritylpyrrolidine organocatalyst and can be performed at 0°C in non-halogenated solvents. acs.orgacs.org

Metal-Based Catalysis: Transition metal catalysts have also been explored. A novel method for the asymmetric bromination of ketones has been developed using a chiral palladium(II) catalyst in the presence of copper(II) bromide (CuBr2). yu.edu.jo This approach is notable as it does not involve an olefin intermediate and provides a direct route to chiral α-bromo ketones in high yields (~80-90%). yu.edu.jo Additionally, earth-abundant and low-cost metals like copper and iron salts have been shown to effectively catalyze the synthesis of chlorohydrins from epoxides using visible light. oup.com In this system, trichloroacetonitrile (B146778) serves as a halogen source, generating HCl catalytically under mild conditions. oup.com

Biocatalysis: Biocatalytic methods are gaining interest as an alternative to conventional chemical reactions for producing enantiopure vicinal halohydrins. nih.gov Enzymes such as P450 monooxygenases have been engineered through directed evolution to achieve enantiodivergent control in the C–H bond hydroxylation of halohydrocarbons. acs.org This allows for the regio-, chemo-, and enantioselective synthesis of chiral γ-halohydrins with high enantiomeric excess (ee), providing access to key intermediates for various pharmaceuticals. acs.org Other biocatalytic approaches include asymmetric reductions by ketoreductases and stereoselective biotransformations catalyzed by halohydrin dehalogenases. nih.gov

Table 2: Catalyst Systems for the Synthesis of α-Bromoketones and Halohydrin Analogues
Catalyst TypeCatalyst/ReagentSubstrateProductKey FindingsReference
HeterogeneousSilica gel / NBSAcyclic, cyclic, and aralkyl ketonesα-bromoketonesExcellent yields in 5-20 min; catalyst is reusable. rhhz.net
HeterogeneousKH2PO4 / NBSAralkyl ketonesMonobrominated ketonesExcellent yields; recyclable catalyst; green solvent (EtOH). acgpubs.org
OrganocatalysisTritylpyrrolidine / KBAAldehydesα-bromoaldehydesHighly enantioselective; low catalyst loading (0.1-1 mol%). acs.orgacs.org
Metal-BasedChiral Palladium(II) / CuBr₂KetonesChiral α-bromoketonesHigh yields (~80-90%); direct asymmetric bromination. yu.edu.jo
Metal-BasedCopper/Iron Halide SaltsEpoxidesChlorohydrinsVisible-light triggered; uses inexpensive metals. oup.com
BiocatalysisEngineered P450DA MonooxygenasesHalohydrocarbonsChiral γ-halohydrinsHigh enantioselectivity (43-94% ee); enantiodivergent control. acs.org

Reaction Mechanisms and Principles of 1 Bromo 3 Hydroxybutan 2 One

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom attached to the bromine is electron-poor, or electrophilic, making it a prime target for attack by electron-rich species known as nucleophiles. pressbooks.publibretexts.org These reactions involve the replacement of the bromide ion by the incoming nucleophile. Given that the bromine is on a primary carbon, these substitutions typically proceed via an S_N2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. chemguide.co.uk

The proximity of the hydroxyl group to the electrophilic brominated carbon allows for intramolecular reactions. When treated with a base, such as sodium hydroxide, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. This process results in the formation of a cyclic ether, specifically a substituted epoxide (oxirane). A similar intramolecular cyclization pathway is observed in the related compound 1-Bromo-4-hydroxy-2-butanone, which forms an epoxide upon reaction with NaOH.

Table 1: Intramolecular Cyclization of 1-Bromo-3-hydroxybutan-2-one

Reactant Reagent/Condition Major Product Reaction Type

In addition to intramolecular reactions, the brominated carbon is readily attacked by a variety of external nucleophiles, leading to a wide range of derivatives. This is a common and versatile strategy in organic synthesis. For instance, amines and thiols can react with this compound to displace the bromide and form the corresponding amino or thioether derivatives, respectively. These reactions are fundamental for building more complex molecular architectures. smolecule.com

Table 2: Examples of Intermolecular Nucleophilic Substitution

Nucleophile Product Class General Product Structure
Amine (R-NH₂) Amino alcohol R-NH-CH₂-C(O)CH(OH)CH₃
Thiol (R-SH) Thioether alcohol R-S-CH₂-C(O)CH(OH)CH₃

Carbonyl Group Reactivity and Functional Group Interconversions

The carbonyl group is a polar functional group characterized by an electron-poor carbon and an electron-rich oxygen. libretexts.orglkouniv.ac.in This polarity makes the carbonyl carbon an electrophile, susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. libretexts.orglibretexts.org These reactions are central to the chemical versatility of aldehydes and ketones. lkouniv.ac.in

The ketone functional group in this compound can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). youtube.com The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the final diol product. This reaction converts the ketone into a hydroxyl group, resulting in the formation of 1-bromo-2,3-butanediol.

Table 3: Reduction of this compound

Reagent Product Reaction Type

The secondary hydroxyl group at the C3 position can be oxidized to a ketone. This reaction typically requires an oxidizing agent. The oxidation would convert the hydroxyl moiety into a carbonyl group, yielding a diketone, specifically 1-bromo-2,3-butanedione. This transformation highlights the ability to manipulate the oxidation state of the carbon skeleton.

Table 4: Oxidation of this compound

Reagent Class Product Reaction Type

Carbonyl compounds that possess alpha-hydrogens can undergo condensation reactions, such as the aldol (B89426) condensation. lkouniv.ac.in this compound has acidic protons on the carbons alpha to the carbonyl group (C1 and C3). In the presence of a base, one of these protons can be removed to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone molecule to form a larger structure. smolecule.com A related reaction is the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc. lkouniv.ac.in

Table 5: Potential Condensation Reactivity

Role of Compound Key Intermediate Potential Product Type
As Nucleophile Enolate ion β-Hydroxy ketone

Strategic Utility of 1 Bromo 3 Hydroxybutan 2 One in Complex Organic Synthesis

Role as a Versatile C4 Building Block for Diversity-Oriented Synthesis

1-Bromo-3-hydroxybutan-2-one serves as a highly valuable C4 building block in diversity-oriented synthesis (DOS), a strategy focused on the rapid creation of structurally diverse molecules from common starting materials. nih.gov Its utility stems from the presence of multiple reactive sites, including a bromine atom, a hydroxyl group, and a ketone, which allow for a wide range of chemical transformations. This trifunctional nature enables the construction of a variety of molecular scaffolds, making it an ideal starting point for generating libraries of compounds with diverse skeletons and substitution patterns. nih.govresearchgate.net

The strategic placement of these functional groups allows for sequential and controlled reactions. For instance, the bromine atom can be displaced by various nucleophiles, the ketone can undergo reactions such as reductions or additions, and the hydroxyl group can be involved in esterifications or etherifications. This multi-faceted reactivity is a key feature for its application in DOS, where the goal is to explore a broad chemical space efficiently. rsc.org The ability to generate diverse heterocyclic and carbocyclic molecules, often through one-pot procedures, highlights the synthetic potential of this compound. researchgate.net

Precursor to Biologically Active Compounds and Pharmaceutical Intermediates

This compound is a significant precursor in the synthesis of biologically active compounds and pharmaceutical intermediates. mdpi.com Its structure is readily incorporated into more complex molecules that exhibit a range of biological activities. The presence of both an electrophilic carbon (attached to the bromine) and a nucleophilic oxygen (in the hydroxyl group) within the same molecule allows for intramolecular reactions to form cyclic structures, which are common motifs in pharmaceuticals.

Synthesis of Heterocyclic Scaffolds

The compound is a key starting material for the synthesis of a wide array of heterocyclic scaffolds. nih.govnih.gov These scaffolds are central to the structure of many medicinal agents. The dual functionality of this compound facilitates tandem reactions where an initial nucleophilic substitution at the bromine-bearing carbon is followed by a cyclization event involving the hydroxyl or ketone group. mdpi.com This approach has been successfully employed in the creation of various heterocyclic systems. nih.govescholarship.org

For example, multicomponent reactions involving this building block can lead to the formation of complex heterocyclic frameworks in a single step. nih.gov Such strategies are highly efficient and contribute to the rapid assembly of molecular libraries for drug discovery programs. The ability to generate diverse heterocyclic structures from a common precursor is a significant advantage in medicinal chemistry. nih.gov

Construction of Polyfunctionalized Chiral Molecules

The synthesis of polyfunctionalized chiral molecules is another important application of this compound. The hydroxyl group provides a handle for introducing chirality, either through resolution of a racemic mixture or by using a chiral starting material. Subsequent transformations can then be performed stereoselectively to build up complex, three-dimensional structures.

The strategic placement of the functional groups allows for the introduction of multiple stereocenters with a high degree of control. This is particularly important in the synthesis of natural products and their analogs, where specific stereochemistry is often crucial for biological activity.

Applications in Agrochemical and Specialty Chemical Development

Beyond pharmaceuticals, this compound and its derivatives have applications in the development of agrochemicals and specialty chemicals. Aromatic brominated hydroxyketones, which can be synthesized from related precursors, are used in the production of dyes and agrochemicals. The reactivity of the bromo-hydroxy-ketone functionality allows for its incorporation into a variety of molecules with potential use in crop protection and other specialized applications.

Contributions to Methodological Advancements in Organic Chemistry

The unique reactivity of this compound has contributed to the development of new synthetic methods in organic chemistry. nih.gov Its use in tandem and multicomponent reactions has showcased its potential for the efficient construction of complex molecular architectures. nih.govresearchgate.net Researchers have utilized this compound to explore novel reaction pathways and to develop more efficient and environmentally friendly synthetic procedures. researchgate.net The study of its reactions continues to provide insights into fundamental principles of organic reactivity and synthesis. nih.gov

Advanced Spectroscopic Elucidation Methodologies for 1 Bromo 3 Hydroxybutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 1-Bromo-3-hydroxybutan-2-one, providing detailed information about the chemical environment of each proton and carbon atom.

One-dimensional NMR spectra offer fundamental information regarding the structure of a molecule. In the context of a β-hydroxyketone, the ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon environments. docbrown.infodocbrown.info

For this compound, four distinct proton signals and four distinct carbon signals are expected, corresponding to the four non-equivalent positions in its structure: the bromomethyl group (C1), the carbonyl group (C2), the stereocenter bearing the hydroxyl group (C3), and the terminal methyl group (C4).

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show signals for the protons at C1, C3, and C4, along with the hydroxyl proton.

-CH₃ (C4): The methyl protons are expected to appear as a doublet due to coupling with the single proton on the adjacent C3.

-CH(OH)- (C3): The proton on this carbon will likely appear as a quartet, being split by the three protons of the neighboring methyl group.

-CH₂Br (C1): The two protons of the bromomethyl group are diastereotopic due to the adjacent chiral center (C3) and are expected to appear as a singlet, as there are no adjacent protons to couple with across the carbonyl group.

-OH: The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display four sharp signals, one for each carbon atom in the molecule. docbrown.info

C=O (C2): The carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value).

-CH(OH)- (C3): The carbon atom bonded to the hydroxyl group will appear at a characteristic chemical shift for secondary alcohols.

-CH₂Br (C1): The carbon bonded to the electronegative bromine atom will be shifted downfield compared to a standard methyl group.

-CH₃ (C4): The terminal methyl carbon will be the most shielded and appear at the highest field (lowest ppm value).

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
C1 (-CH₂Br)~4.0 - 4.2Singlet (s)~35 - 40
C2 (C=O)--~200 - 205
C3 (-CH(OH)-)~4.3 - 4.5Quartet (q)~70 - 75
C4 (-CH₃)~1.3 - 1.5Doublet (d)~20 - 25
-OHVariableBroad Singlet (br s)-

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the C3-H quartet and the C4-H₃ doublet, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations between the C1 protons and C1, the C3 proton and C3, and the C4 protons and C4. This is crucial for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This is vital for piecing together the molecular skeleton. Key expected correlations include:

Protons on C4 (-CH₃) correlating to C3 and the carbonyl carbon C2.

The proton on C3 (-CH(OH)-) correlating to C4 and C2.

Protons on C1 (-CH₂Br) correlating to the carbonyl carbon C2.

Predicted 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H)Correlating Nuclei (¹H or ¹³C)Information Gained
COSYH3H4Confirms H3-C3-C4-H4 connectivity
HSQCH1C1Direct H-C bond at position 1
HSQCH3C3Direct H-C bond at position 3
HSQCH4C4Direct H-C bond at position 4
HMBCH1C2Connectivity of bromomethyl group to carbonyl
HMBCH3C2, C4Confirms position of hydroxyl group relative to carbonyl and methyl groups
HMBCH4C2, C3Confirms position of methyl group relative to carbonyl and hydroxyl groups

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com Absorptions in the FTIR spectrum and scattered light in the Raman spectrum correspond to specific bond vibrations, allowing for the identification of functional groups. sapub.org

The most prominent feature in the vibrational spectrum of this compound is the carbonyl (C=O) stretch. For simple aliphatic ketones, this band typically appears around 1715 cm⁻¹. However, the presence of an electronegative bromine atom on the α-carbon (the carbon adjacent to the carbonyl) causes a shift to a higher frequency (higher wavenumber) due to an inductive effect. Therefore, the C=O stretch for this molecule is expected in the range of 1725-1740 cm⁻¹.

Hydroxyl (-OH) Vibration: The O-H stretching vibration is highly characteristic in the IR spectrum. Due to intermolecular hydrogen bonding, it appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected to appear in the 1100-1150 cm⁻¹ region.

C-Br Bond Vibration: The carbon-bromine bond stretch is found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. This absorption is often weak in an IR spectrum but can be more prominent in a Raman spectrum.

Predicted Vibrational Frequencies for this compound

BondVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity/Shape
O-HStretch3200 - 3600Strong, Broad
C-HStretch2850 - 3000Medium
C=OStretch1725 - 1740Strong, Sharp
C-OStretch1100 - 1150Medium
C-BrStretch500 - 600Weak to Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular weight of this compound is 167.00 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. youtube.comyoutube.com For this compound, these peaks would appear at m/z 166 and 168 (corresponding to C₄H₇⁷⁹BrO₂ and C₄H₇⁸¹BrO₂).

The fragmentation of the molecular ion is driven by the functional groups present. Major fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org

Alpha-Cleavage 1: Loss of the bromomethyl radical (•CH₂Br), leading to a fragment ion at m/z 73 (CH₃CH(OH)CO⁺).

Alpha-Cleavage 2: Loss of the hydroxyethyl (B10761427) radical (•CH(OH)CH₃), leading to a bromine-containing fragment ion that would exhibit the 1:1 isotopic pattern at m/z 121 and 123 (BrCH₂CO⁺).

Other Fragmentations: Loss of small neutral molecules such as water (H₂O) from the hydroxyl group or hydrogen bromide (HBr) are also plausible fragmentation pathways. miamioh.edu

Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonNotes
166, 168[C₄H₇BrO₂]⁺Molecular ion ([M]⁺, [M+2]⁺) with ~1:1 intensity ratio
121, 123[C₂H₂BrO]⁺Result of α-cleavage (loss of •CH(OH)CH₃)
85, 87[C₄H₆Br]⁺Result of loss of H₂O and CO
73[C₃H₅O₂]⁺Result of α-cleavage (loss of •CH₂Br)
45[C₂H₅O]⁺Represents the [CH(OH)CH₃]⁺ fragment
43[C₂H₃O]⁺Represents the acetyl cation [CH₃CO]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₄H₇BrO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.

HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound provides a crucial piece of data for its positive identification in complex matrices.

Table 1: Theoretical Exact Mass of this compound
IsotopologueMolecular FormulaTheoretical Exact Mass (Da)
⁷⁹BrC₄H₇⁷⁹BrO₂165.96294
⁸¹BrC₄H₇⁸¹BrO₂167.96089

This data is computationally derived and serves as the benchmark for experimental HRMS analysis.

Fragmentation Patterns Indicative of Bromo-hydroxy-ketone Structure

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, the key structural features—a bromine atom, a hydroxyl group, and a ketone carbonyl group—each influence the fragmentation pathways.

The primary fragmentation mechanism for ketones is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. In the case of this compound, two alpha-cleavage pathways are possible:

Cleavage between C1 and C2: This would result in the loss of a bromomethyl radical (•CH₂Br) and the formation of a resonance-stabilized acylium ion.

Cleavage between C2 and C3: This pathway would lead to the loss of a 1-hydroxyethyl radical (•CH(OH)CH₃) and the formation of a bromoacetyl cation.

The relative abundance of the resulting fragment ions can provide insights into the stability of the fragments and the original structure. The presence of the bromine atom in any fragment will be indicated by the characteristic M+2 isotopic pattern.

Another potential fragmentation pathway for molecules containing a hydroxyl group is the loss of a water molecule (H₂O).

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry
Fragmentation PathwayLost Neutral FragmentResulting Cationic Fragmentm/z of Fragment (for ⁷⁹Br)m/z of Fragment (for ⁸¹Br)
Alpha-cleavage (C2-C3)•CH(OH)CH₃[BrCH₂CO]⁺121123
Alpha-cleavage (C1-C2)•CH₂Br[CH₃CH(OH)CO]⁺73-
Loss of Bromine•Br[C₄H₇O₂]⁺8787

The analysis of these characteristic fragmentation patterns, in conjunction with the exact mass determination from HRMS, provides a robust and definitive method for the structural elucidation of this compound.

Computational Chemistry Approaches to 1 Bromo 3 Hydroxybutan 2 One Chemistry

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules, providing detailed insights into their conformational landscapes over time. researchgate.net For a flexible molecule like 1-bromo-3-hydroxybutan-2-one, which possesses several rotatable single bonds, MD simulations are an indispensable tool for exploring the vast conformational space it can occupy. This method simulates the motions of atoms in the molecule by iteratively solving Newton's classical equations of motion, thereby generating a trajectory that maps the molecule's structural evolution. researchgate.netmdpi.com

The foundation of an MD simulation is the force field, a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. ewadirect.com For a halogenated compound such as this compound, the choice of a suitable force field is critical. Specialized force fields that accurately model halogen-specific interactions, such as halogen bonding and anisotropic charge distributions (the σ-hole), are necessary for reliable simulations. nih.govunipi.itacs.org Force fields like the CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF) can be parameterized for small organic molecules, though careful validation against quantum mechanical calculations or experimental data is often required for halogenated species. nih.govugent.be

The primary objective of using MD for conformational sampling is to generate a representative ensemble of structures that the molecule is likely to adopt under specific conditions (e.g., in a particular solvent at a given temperature). oup.comtandfonline.com By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), it can overcome rotational energy barriers and explore various local energy minima on its potential energy surface. nih.gov Enhanced sampling techniques, such as replica-exchange molecular dynamics or metadynamics, can be employed to accelerate the exploration of the conformational space and ensure a more comprehensive sampling, especially for complex energy landscapes with high barriers. nih.govpnas.org

Analysis of the resulting MD trajectory provides a wealth of information about the conformational preferences of this compound. A key analytical approach is the measurement of dihedral angles for the rotatable bonds along the molecule's carbon backbone. mdanalysis.orgutah.edu The principal dihedral angles of interest in this compound would be:

τ1 (Br-C1-C2-C3): Describes the orientation of the bromine atom relative to the central part of the molecule.

τ3 (O-C3-C2-O): Relates the position of the hydroxyl group to the carbonyl oxygen.

By plotting the probability distribution of these dihedral angles over the course of the simulation, researchers can identify the most frequently adopted rotational states (conformers). utah.edudntb.gov.ua

The data from these analyses can be used to construct a free energy landscape (FEL), which provides a visual representation of the molecule's conformational energetics. readthedocs.iobioinformaticsreview.com The FEL plots the free energy of the system as a function of two or more collective variables, such as the principal dihedral angles. nih.govplos.org The valleys or basins on this landscape correspond to stable or metastable conformational states, while the hills represent the energy barriers that must be overcome for the molecule to transition between these states. plos.org The depth of a basin indicates the relative stability of that conformer.

While specific research on the molecular dynamics of this compound is not extensively published, the following table illustrates the hypothetical results that such a study would aim to produce. The data represents distinct conformational families identified from a simulated trajectory, characterized by their defining dihedral angles and relative free energies derived from the population of each state in the simulation.

Conformer IDτ1 (Br-C1-C2-C3) Angle Range (°)τ2 (C1-C2-C3-C4) Angle Range (°)τ3 (O-C3-C2-O) Angle Range (°)Relative Free Energy (kcal/mol)Simulated Population (%)
A-60 to -70170 to 18055 to 650.0045.2
B60 to 70-70 to -80160 to 1700.8521.5
C170 to 180170 to 180-65 to -751.2012.8
D-60 to -7060 to 7055 to 651.558.5
OtherVarious> 2.012.0

This table presents hypothetical, illustrative data for this compound that would be typical of findings from a molecular dynamics simulation study. The values are not derived from published experimental or computational work on this specific molecule.

Such detailed conformational analysis is crucial for understanding the molecule's physical properties, its reactivity, and how it might interact with biological macromolecules, providing a foundational link between its structure and potential function.

Future Research Perspectives in 1 Bromo 3 Hydroxybutan 2 One Chemistry

Exploration of Novel Catalytic Transformations

The reactivity of the α-haloketone and β-hydroxy ketone functionalities in 1-Bromo-3-hydroxybutan-2-one opens avenues for a wide range of catalytic transformations. Future work will likely concentrate on the use of organocatalysis and biocatalysis to achieve novel and selective reactions.

Organocatalysis, utilizing small organic molecules as catalysts, presents a metal-free and environmentally benign approach to functionalizing α-haloketones. wikipedia.orgresearchgate.net Research in this area could explore the application of proline and its derivatives or chiral amines to catalyze reactions such as asymmetric aldol (B89426) or Mannich reactions, where the bromomethyl group can be further transformed. The development of novel ketone-based brominating agents has also shown promise for practical asymmetric α-bromination of aldehydes, a strategy that could be adapted for related substrates. researchgate.net

Biocatalysis offers the potential for highly selective transformations under mild conditions. Enzymes such as dehydrogenases and reductases could be employed for the stereoselective reduction of the ketone moiety, providing access to chiral 1-bromo-2,3-butanediols. georgiasouthern.edutudelft.nl Conversely, oxidases could be used for selective oxidation. The use of thiamine (B1217682) diphosphate-dependent lyases or hydrolases in dynamic kinetic resolutions represents another powerful biocatalytic strategy for producing enantiomerically enriched α-hydroxy ketones. nih.gov Engineered enzymes could also be developed to perform specific transformations on the this compound scaffold, expanding its synthetic utility. acs.org

Table 1: Potential Catalytic Systems for this compound Transformations

Catalyst Type Specific Catalyst Example Potential Transformation Expected Outcome
Organocatalyst Proline-derived catalysts Asymmetric Aldol Reaction Formation of new C-C bonds with stereocontrol.
Chiral Diphenylpyrrolidine Asymmetric α-functionalization Introduction of substituents at the α-position with high enantioselectivity. researchgate.net
Cinchona alkaloid derivatives Asymmetric Michael Addition Enantioselective formation of carbon-carbon or carbon-heteroatom bonds.
Biocatalyst Alcohol Dehydrogenases (ADHs) Ketone Reduction Stereoselective synthesis of chiral diol derivatives. tudelft.nl
Lipases Kinetic Resolution Separation of racemic mixtures to obtain enantiopure compounds. nih.gov
Halogenases Selective Halogenation Introduction of additional halogen atoms at specific positions. nih.gov

Development of Stereoselective Synthetic Pathways

The presence of a stereocenter at the C3 position makes the development of stereoselective synthetic pathways for this compound a key area of future research. Accessing enantiomerically pure forms of this compound and its derivatives is crucial for applications in pharmaceuticals and as chiral building blocks. nih.gov

One major focus will be on the asymmetric reduction of the ketone in a suitable precursor. The use of chiral borohydride (B1222165) reagents or catalytic asymmetric hydrogenation with chiral metal complexes can provide access to either the (R) or (S) enantiomer of the corresponding alcohol. rsc.org Biocatalytic reductions using ketoreductases (KREDs) are particularly promising due to their high enantioselectivity and operation under green conditions. tudelft.nlacs.org

Another important strategy is the development of asymmetric α-halogenation methods. rsc.org Starting from 3-hydroxybutan-2-one, an organocatalytic or metal-catalyzed asymmetric bromination could install the bromine atom stereoselectively, though this would generate a stereocenter at C1 if the substitution pattern allows. More relevant would be the stereoselective synthesis of the C3 hydroxyl group. For instance, asymmetric dihydroxylation of a corresponding α-bromo-α,β-unsaturated ketone could be a viable route.

The development of methods for the stereoselective construction of C-C bonds, potentially using 1-alkenyl-1,1-heterobimetallic intermediates, could lead to complex cyclopropyl (B3062369) structures from precursors related to this compound. nih.gov

Table 2: Potential Stereoselective Synthetic Methods

Synthetic Strategy Catalyst/Reagent Target Stereocenter Potential Advantages
Asymmetric Ketone Reduction Chiral oxazaborolidine catalyst (e.g., CBS catalyst) C3-OH High enantioselectivity for a broad range of ketones.
Engineered Ketoreductases (KREDs) C3-OH Excellent enantiomeric excess (>99% ee), environmentally friendly. acs.org
Asymmetric Aldol Reaction Proline or its derivatives C3-OH and new C-C bond Direct formation of the β-hydroxy ketone moiety with stereocontrol.
Dynamic Kinetic Resolution Hydrolase (e.g., Lipase) + Racemization catalyst C3-OH Theoretical 100% yield of a single enantiomer from a racemic mixture. nih.gov

Advanced Mechanistic Studies and Theoretical Validation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and designing new reactions. Future research will likely employ a combination of experimental techniques and computational modeling.

Advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates and transition states. Kinetic studies will be crucial to elucidate reaction pathways and the role of catalysts. For instance, understanding the formation and reactivity of intermediates like cyclic halonium ions in related halohydrin systems can provide valuable insights. khanacademy.orgleah4sci.com

Theoretical validation through computational chemistry will play a pivotal role. nih.gov Density Functional Theory (DFT) and ab initio methods can be used to model reaction profiles, calculate activation energies, and predict the stereochemical outcomes of reactions. nih.gov These computational studies can help in understanding the factors that control selectivity and in designing more efficient catalysts. For example, modeling the interaction of a substrate with the active site of an enzyme can explain the origin of stereoselectivity in biocatalytic reductions. nih.gov Such studies can also clarify whether reactions proceed via SN1, SN2, or other pathways under different conditions. stackexchange.com

Table 3: Computational Methods for Mechanistic Studies

Computational Method Information Provided Application to this compound
Density Functional Theory (DFT) Reaction energy profiles, transition state geometries, activation energies. Elucidating reaction pathways for catalytic transformations, predicting regioselectivity and stereoselectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in complex environments, such as enzyme active sites. Understanding the mechanism of biocatalytic reductions or oxidations. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules, catalyst-substrate interactions. Probing the conformational preferences and binding modes that influence stereochemical outcomes.
Ab initio calculations High-accuracy electronic structure calculations. Validating results from DFT and providing benchmark data for complex reaction steps. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with continuous flow chemistry and automated platforms represents a significant opportunity for future development. researchgate.netbohrium.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govacs.org

Future research could focus on developing continuous flow processes for the key synthetic steps, such as bromination, ketone reduction, or subsequent functionalization reactions. The use of immobilized catalysts or enzymes in packed-bed reactors would facilitate catalyst recycling and product purification, leading to more sustainable and cost-effective processes. acs.orgresearchgate.net Multi-step syntheses could be telescoped into a single continuous flow sequence, minimizing the need for isolation and purification of intermediates. bohrium.com

Automated synthesis platforms, combined with high-throughput screening and machine learning algorithms, could accelerate the discovery and optimization of new reactions and processes. researchgate.net These platforms can rapidly explore a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for yield and selectivity. This approach would be particularly valuable for developing robust and efficient stereoselective syntheses. The combination of flow chemistry and automation has the potential to transform the manufacturing of chiral molecules from a lengthy, multi-step batch process into a streamlined and efficient continuous operation. bohrium.com

Table 4: Comparison of Batch vs. Flow Synthesis for this compound

Feature Batch Synthesis Flow Synthesis Potential Advantage of Flow
Scalability Often challenging, requires process redesign. Simpler, often achieved by running the system for longer. Higher productivity and easier scale-up. nih.gov
Safety Handling of hazardous reagents and intermediates in large quantities. Small reaction volumes at any given time, better temperature control. Improved safety profile, especially for exothermic or unstable reactions. acs.org
Process Control Limited control over mixing and temperature gradients. Precise control over residence time, temperature, and stoichiometry. Higher yields, selectivity, and reproducibility. bohrium.com
Integration Difficult to integrate multiple reaction steps. Amenable to multi-step, telescoped syntheses. acs.org Reduced waste, shorter production times.
Catalyst Handling Homogeneous catalysts require separation; heterogeneous catalysts can be difficult to handle. Ideal for immobilized catalysts in packed-bed reactors. Easy catalyst separation and reuse, improved catalyst lifetime.

Q & A

Basic: What are the most reliable synthetic routes for 1-bromo-3-hydroxybutan-2-one, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves bromination of 3-hydroxybutan-2-one using reagents like PBr₃ or HBr in anhydrous conditions. Optimization requires controlling stoichiometry (e.g., molar ratios of 1:1.2 for ketone-to-brominating agent) and temperature (0–5°C to minimize side reactions). Solvent selection (e.g., dichloromethane or ether) impacts yield, as polar aprotic solvents reduce hydrolysis. Monitoring via TLC or GC-MS ensures reaction completion .

Basic: How can impurities be removed during purification of this compound?

Answer:
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates brominated byproducts. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity, with yields >85% reported. Purity validation via HPLC (C18 column, 70% aqueous methanol mobile phase) or ¹H NMR (absence of peaks at δ 4.8–5.2 ppm for olefinic impurities) is critical .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include δ 4.3–4.5 ppm (CH₂Br) and δ 2.5–2.7 ppm (COCH₃).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 167 (C₄H₇BrO₂⁺). Cross-validation with X-ray crystallography (e.g., ORTEP-III for 3D structure determination) resolves ambiguities in stereochemistry .

Advanced: How does the steric and electronic environment influence the reactivity of this compound in nucleophilic substitutions?

Answer:
The β-hydroxy ketone moiety stabilizes transition states via hydrogen bonding, enhancing SN2 reactivity at the brominated carbon. Steric hindrance from the methyl group adjacent to the carbonyl slows reaction rates with bulky nucleophiles (e.g., tert-butoxide). Computational studies (DFT at B3LYP/6-31G*) predict activation energies for competing pathways, aiding in solvent selection (e.g., DMF for polar aprotic conditions) .

Advanced: How can stereochemical outcomes in derivatives of this compound be predicted and verified?

Answer:
Chiral chromatography (e.g., Chiralpak IA column) separates enantiomers, while NOESY NMR detects spatial proximity of protons (e.g., H-CBr and H-C=O). X-ray crystallography (using programs like ORTEP-3) provides definitive stereochemical assignments. For dynamic systems, VT-NMR (variable temperature) reveals conformational equilibria .

Advanced: How can researchers assess the antimicrobial activity of this compound, and what are common pitfalls in interpreting bioassay data?

Answer:
Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Controls must include solvent-only samples (e.g., DMSO) to rule out inhibition artifacts. Conflicting data may arise from compound instability; pre-assay stability studies (HPLC at 24h intervals) are essential. Synergistic effects with antibiotics require checkerboard assays .

Advanced: What factors contribute to the hydrolytic instability of this compound, and how can degradation pathways be analyzed?

Answer:
Hydrolysis proceeds via nucleophilic attack by water at the brominated carbon, forming 3-hydroxybutan-2-one and HBr. Accelerated stability testing (40°C/75% RH for 14 days) quantifies degradation. LC-MS identifies degradation products (e.g., m/z 103 for de-brominated ketone). Buffered solutions (pH 5–6) slow degradation, while light exclusion (amber vials) prevents radical pathways .

Advanced: How can conflicting NMR data for this compound be resolved?

Answer:
Discrepancies in coupling constants (e.g., J <i>vs.</i> J') may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes. VT-NMR (e.g., -40°C to 25°C) freezes rotamers, simplifying splitting patterns. 2D NMR (COSY, HSQC) confirms connectivity, while deuterium exchange experiments identify labile protons (e.g., -OH) .

Advanced: How can computational modeling predict the reactivity of this compound in complex reaction systems?

Answer:
DFT calculations (Gaussian 16, M06-2X/cc-pVTZ) model transition states for bromine displacement. MD simulations (NAMD or GROMACS) assess solvation effects. QSPR models correlate substituent effects (e.g., Hammett σ values) with reaction rates, guiding catalyst design (e.g., Lewis acids for regioselective alkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.